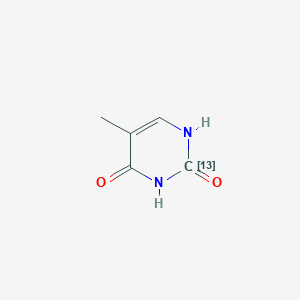
Thymine-13C1
Descripción general
Descripción
Thymine is one of the four nitrogenous nucleobases that form the basic building blocks of deoxyribonucleic acid (DNA). It is also known as 5-methyluracil, and it pairs with adenine, a purine nucleobase .
Synthesis Analysis
Thymine-containing nucleoside analogs can be derived using a versatile solid-phase synthesis . This approach enables the diversification of thymine-containing nucleoside analogs and has been demonstrated with the preparation of a library of compounds for analysis with SNM1A, a DNA damage repair enzyme .
Molecular Structure Analysis
Thymine is a pyrimidine nucleobase, which has nitrogen at the 1’ and 3’; each one is bonded to hydrogen. The N molecule at the 3’ prime forms the covalent bond which joins to the deoxyribose sugar to form the nucleoside, thymidine .
Chemical Reactions Analysis
Thymine undergoes various chemical reactions. For instance, in the one-electron oxidation of duplex DNA, oxidation of DNA causes chemical reactions that result in remote damage (mutation) to a nucleobase . Also, thymine residues can be flipped out by DNA methyltransferases .
Physical And Chemical Properties Analysis
Thymine has a molecular weight of 126.11 g/mol and its chemical formula is C5H6N2O2 . It is a heterocyclic, aromatic, organic compound .
Aplicaciones Científicas De Investigación
These applications highlight the versatility of Thymine-13C1 in advancing our understanding of DNA biology, metabolism, and disease processes. Researchers continue to explore novel uses for this stable isotope in various scientific fields . If you’d like more detailed information on any specific application, feel free to ask! 😊
Mecanismo De Acción
Target of Action
Thymine-13C1, also known as 5-methyluracil, is one of the four nucleobases in the nucleic acid of DNA . It pairs with adenine (A) via two hydrogen bonds, thereby stabilizing the nucleic acid structures . Thymine-13C1 is a key component in the structure of DNA, and it plays a crucial role in the process of transcription and translation, which are vital for protein synthesis and gene expression.
Mode of Action
Thymine-13C1 interacts with its targets, primarily adenine, through hydrogen bonding. This interaction is fundamental to the double helix structure of DNA, where adenine and thymine form base pairs. These base pairs are crucial for the replication of DNA, which is an essential process for cell division and the propagation of genetic information .
Biochemical Pathways
Thymine-13C1 is involved in the DNA replication pathway. During DNA replication, the hydrogen bonds between thymine and adenine are broken, allowing the DNA to unwind and serve as a template for the synthesis of a new DNA strand. Errors in this process can lead to mutations, which can have significant biological effects .
Pharmacokinetics
The pharmacokinetics of thymine-13C1, like other nucleobases, is complex It involves absorption, distribution, metabolism, and excretion (ADME) Thymine-13C1, as a component of DNA, is primarily located within the cellsThe metabolism of thymine-13C1 involves its conversion into other forms, such as thymidine monophosphate, for incorporation into DNA .
Result of Action
The primary result of thymine-13C1’s action is the successful formation of DNA, which is essential for all cellular functions. It allows for the storage of genetic information, its replication during cell division, and the synthesis of proteins based on the genetic code. Any alterations or damage to thymine, such as the formation of thymine dimers caused by UV radiation, can lead to distortions in the DNA structure, potentially causing problems during DNA replication .
Action Environment
The action of thymine-13C1 is influenced by various environmental factors. For instance, UV radiation can lead to the formation of thymine dimers, which are a type of DNA damage. This can lead to distortions in the DNA structure and potentially cause problems during DNA replication . Additionally, certain chemicals can interact with thymine-13C1 and impact its function. For example, the antidiabetic drug metformin has been found to compete with thymine for common transporters, which can potentially lead to thymine deficiency .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-(213C)1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i5+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQNBRDOKXIBIV-HOSYLAQJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN[13C](=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thymine-13C1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-di-[(9E)-octadecenoyl]-sn-glycero-3-phosphoethanolamine](/img/structure/B3044029.png)

![Nickelate(1-), diaqua[(4S,16R,27Z)-4-(carboxy-|EO)-3-[(carboxy-|EO)methyl]-10,13,19-trioxo-16-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-14,18-dioxa-3,9-diazahexatriacont-27-enoato(3-)-|EN3,|EO1]-, hydrogen (1:1)](/img/structure/B3044032.png)
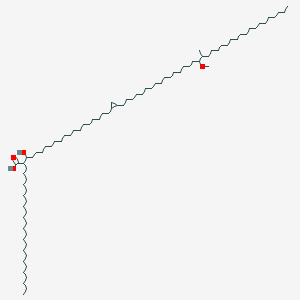

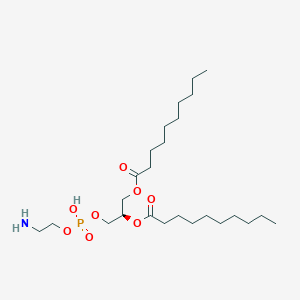
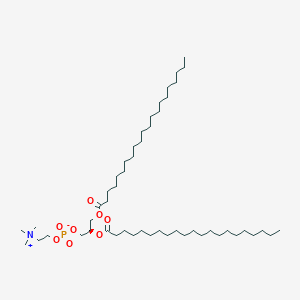
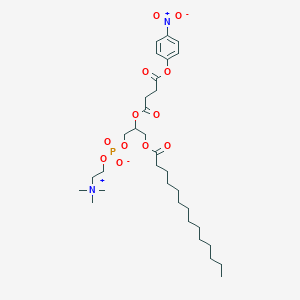

![[(2R)-2-(9,10-Dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044042.png)
![1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B3044049.png)


